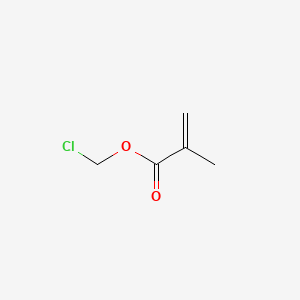
Chloromethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl methacrylate is an organic compound with the molecular formula C5H7ClO2. It is a derivative of methacrylic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group. This compound is a colorless liquid with a pungent odor and is primarily used in the production of polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl methacrylate can be synthesized through various methods. One common method involves the reaction of methacrylic acid with formaldehyde and hydrochloric acid. This process typically requires a catalyst, such as zinc chloride, to facilitate the reaction . Another method involves the esterification of methacrylic acid with chloromethyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the acetone cyanohydrin (ACH) process. In this method, acetone reacts with hydrocyanic acid to form acetone cyanohydrin, which is then treated with sulfuric acid to produce methacrylamide sulfate. This intermediate is subsequently esterified with chloromethyl alcohol to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and carboxylic acids.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) at elevated temperatures.
Substitution Reactions: Typically carried out at ambient temperatures with a variety of nucleophiles.
Addition Reactions: Conditions vary depending on the specific reagent used.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and various industrial applications.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chloromethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as a component in dental materials.
Industry: Used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action of chloromethyl methacrylate involves its ability to polymerize and form cross-linked networks. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the polymer chains . This makes it a versatile compound for creating materials with specific properties, such as increased strength, flexibility, or biocompatibility .
Comparison with Similar Compounds
Methyl Methacrylate: Similar in structure but lacks the chloromethyl group.
Ethyl Methacrylate: Another similar compound, differing by the presence of an ethyl group instead of a chloromethyl group.
Uniqueness: Chloromethyl methacrylate is unique due to the presence of the chloromethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it particularly valuable in applications requiring specific chemical modifications .
Properties
CAS No. |
27550-73-8 |
|---|---|
Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
chloromethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-4(2)5(7)8-3-6/h1,3H2,2H3 |
InChI Key |
JNNKWUPPLJTSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















